Cas no 36504-64-0 (Methanone,[2-(1-methylethyl)-1H-indol-3-yl]-3-pyridinyl-)

Methanone,[2-(1-methylethyl)-1H-indol-3-yl]-3-pyridinyl- structure
36504-64-0 structure
Product Name:Methanone,[2-(1-methylethyl)-1H-indol-3-yl]-3-pyridinyl-
CAS No:36504-64-0
MF:C17H16N2O
MW:264.321743965149
CID:306208
PubChem ID:65796
Update Time:2025-04-19

Methanone,[2-(1-methylethyl)-1H-indol-3-yl]-3-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,[2-(1-methylethyl)-1H-indol-3-yl]-3-pyridinyl-
    • (2-isopropyl-3-indolyl) (3-pyridyl) ketone
    • (2-isopropyl-3-indolyl)-(pyridin-3-yl)-ketone
    • (2-isopropyl-indol-3-yl)-pyridin-3-yl-methanone
    • 2-i-propyl-3-nicotinylindole
    • 2-Isopropylindol-3-yl 3-pyridyl ketone
    • 3-(2-Isopropylindolyl)-3-pyridyl ketone
    • BRN 0749479
    • EINECS 253-070-1
    • Indole, 2-isopropyl-3-pyridylcarbonyl-
    • L-8027
    • Nictindol [INN-Spanish]
    • Nictindole
    • Nictindole [INN]
    • Nictindolum [INN-Latin]
    • DTXSID30190004
    • Nictindolum
    • EDK3Z2X1IV
    • Methanone, (2-(1-methylethyl-1H-indol-3-yl)-3-pyridinyl)-
    • NS00030052
    • L 8027
    • Oprea1_354944
    • (2-propan-2-yl-1H-indol-3-yl)-pyridin-3-ylmethanone
    • Nictindol
    • CHEMBL2105174
    • UNII-EDK3Z2X1IV
    • Q27277124
    • SCHEMBL287181
    • (2-isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone
    • 36504-64-0
    • (2-Isopropyl-3-indolyl)-(3-pyridyl)keton
    • Inchi: 1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3
    • InChI Key: SOOXXPIIPHUERK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)C1C2C=CC=CC=2NC=1C(C)C

Computed Properties

  • Exact Mass: 264.12638
  • Monoisotopic Mass: 264.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.75
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.